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Compound of Interest

Compound Name: 5-Amino-3-chloropicolinonitrile

Cat. No.: B1291315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-chloropicolinonitrile
and related pyridine derivatives, focusing on their synthesis, physicochemical properties, and

potential applications in medicinal chemistry. The information is curated for researchers,

scientists, and professionals involved in drug discovery and development.

Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core

of numerous FDA-approved drugs.[1] These heterocyclic compounds exhibit a wide array of

biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and

antiviral properties.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-

tuning of a molecule's physicochemical properties and biological targets. 5-Amino-3-
chloropicolinonitrile, a substituted pyridine, represents a key building block for the synthesis

of novel therapeutic agents. Its unique arrangement of amino, chloro, and cyano groups offers

multiple reaction sites for derivatization, enabling the exploration of diverse chemical spaces in

drug discovery programs.

Physicochemical Properties
While specific experimental data for 5-amino-3-chloropicolinonitrile is not readily available in

public literature, its properties can be estimated based on related compounds. The table below
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summarizes key computed and experimental data for closely related pyridine derivatives to

provide a comparative reference.

Property

5-Amino-3-
chloropicolino
nitrile
(Predicted)

6-Amino-5-
chloro-
nicotinonitrile[
1]

2-Amino-5-
chloropyridine
[4]

2-Amino-5-
cyanopyridine[
5]

Molecular

Formula
C₆H₄ClN₃ C₆H₄ClN₃ C₅H₅ClN₂ C₆H₅N₃

Molecular Weight 153.57 g/mol 153.57 g/mol 128.56 g/mol 119.12 g/mol

Appearance

Light yellow to

cream solid

(predicted)

Light yellow to

cream solid

Beige crystalline

solid
-

Melting Point - 190-198 °C - -

CAS Number 488713-31-1 156361-02-3 1072-98-6 4214-73-7

Synthesis of 5-Amino-3-chloropicolinonitrile
A direct, detailed experimental protocol for the synthesis of 5-amino-3-chloropicolinonitrile is

not explicitly documented in the reviewed literature. However, a plausible multi-step synthetic

pathway can be proposed based on established organic chemistry reactions and synthetic

routes for analogous pyridine derivatives. The proposed synthesis starts from a commercially

available precursor and involves nitration, cyanation, and reduction steps, followed by a key

Sandmeyer reaction.

Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic route to 5-amino-3-
chloropicolinonitrile.
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Nitration

Reduction

Diazotization

Sandmeyer Reaction
(Cyanation)

Isomerization/Rearrangement
(Hypothetical)

2-Amino-5-chloropyridine

2-Amino-3-nitro-5-chloropyridine

HNO₃/H₂SO₄

2,3-Diamino-5-chloropyridine

Fe/HCl or H₂/Pd-C

3-Amino-5-chloro-2-diazoniumpyridine

NaNO₂/HCl

3-Amino-5-chloropicolinonitrile

CuCN

5-Amino-3-chloropicolinonitrile

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5-Amino-3-chloropicolinonitrile.
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Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for similar

transformations. They should be optimized for safety and efficiency in a laboratory setting.

Step 1: Nitration of 2-Amino-5-chloropyridine

To a stirred solution of 2-amino-5-chloropyridine (1 eq.) in concentrated sulfuric acid at 0 °C,

slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium

bicarbonate solution until a precipitate forms.

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-

chloropyridine.

Step 2: Reduction of the Nitro Group

Suspend 2-amino-3-nitro-5-chloropyridine (1 eq.) in ethanol.

Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid.

Heat the mixture to reflux and monitor the reaction by TLC.

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter

cake with hot ethanol.

Evaporate the solvent under reduced pressure to obtain 2,3-diamino-5-chloropyridine.

Step 3: Diazotization and Sandmeyer Reaction

Dissolve 2,3-diamino-5-chloropyridine (1 eq.) in an aqueous solution of hydrochloric acid at

0-5 °C.
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Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5

°C.

Stir the resulting diazonium salt solution for 15-30 minutes.

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in an aqueous solution

of sodium cyanide.

Slowly add the cold diazonium salt solution to the copper cyanide solution.

Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen

evolution ceases.

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield 3-amino-5-chloropicolinonitrile.

Step 4: Isomerization to 5-Amino-3-chloropicolinonitrile (Hypothetical)

The direct conversion of the 3-amino isomer to the desired 5-amino isomer is not a

straightforward reaction and would likely involve a multi-step process such as a Dimroth

rearrangement, which is not commonly reported for this specific substrate. A more direct route

to the 5-amino isomer would likely involve starting with a precursor that already has the amino

group or a precursor to it at the 5-position.

An alternative, more plausible synthetic approach could start from 3-chloro-5-nitropicolinonitrile,

followed by reduction of the nitro group.

Potential Biological Activities and Signaling
Pathways
While the specific biological targets of 5-amino-3-chloropicolinonitrile have not been

extensively studied, the broader class of aminopyridine derivatives has shown significant

activity against various biological targets.
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Kinase Inhibition
Many aminopyridine and aminopyrimidine derivatives have been identified as potent inhibitors

of various protein kinases, which are key regulators of cellular signaling pathways and are

often dysregulated in cancer.[6] For example, aminopyrimidine derivatives have been

successfully developed as Tropomyosin receptor kinase (TRK) inhibitors for the treatment of

cancers with NTRK gene fusions.[6] The structural features of 5-amino-3-
chloropicolinonitrile make it a potential scaffold for the design of inhibitors targeting the ATP-

binding site of kinases.

The following diagram illustrates the general mechanism of action for ATP-competitive kinase

inhibitors.
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Inhibition by 5-Amino-3-chloropicolinonitrile Derivative
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Caption: General signaling pathway of kinase inhibition.
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Agents for Neglected Tropical Diseases
Aminopyridine derivatives have also shown promise in the development of drugs against

neglected tropical diseases caused by protozoan parasites such as Trypanosoma and

Leishmania.[2] The aminopyridine scaffold can contribute to reducing lipophilicity and forming

additional interactions with biological targets, which are favorable pharmacokinetic properties.

[2]

Reactions and Derivatization
The functional groups of 5-amino-3-chloropicolinonitrile provide several avenues for

chemical modification to generate a library of derivatives for structure-activity relationship

(SAR) studies.

N-Acylation/Alkylation of the Amino Group: The amino group can be readily acylated or

alkylated to introduce various substituents.

Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom can be displaced

by various nucleophiles, although this may require activated conditions.

Transformation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid

or an amide, or reduced to an amine.

The workflow for generating a chemical library from 5-amino-3-chloropicolinonitrile is

depicted below.
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Amino Group Derivatization Chloro Group Substitution Nitrile Group Transformation

5-Amino-3-chloropicolinonitrile

N-Acylation N-Alkylation Nucleophilic Substitution Hydrolysis Reduction

Derivative Library

Click to download full resolution via product page

Caption: Derivatization workflow for 5-Amino-3-chloropicolinonitrile.

Conclusion
5-Amino-3-chloropicolinonitrile is a valuable heterocyclic building block with significant

potential for the development of novel therapeutic agents. While detailed experimental data on

the compound itself is limited, its structural relationship to a wide range of biologically active

pyridine derivatives suggests its utility in medicinal chemistry. The proposed synthetic pathways

and potential biological targets outlined in this guide provide a foundation for further research

and development in this area. The versatility of its functional groups allows for the creation of

diverse chemical libraries, which will be crucial in identifying lead compounds for various

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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